4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This comprehensive name reflects the complete stereochemical configuration and functional group arrangement present in the molecular structure. The nomenclature follows standard IUPAC conventions for heterocyclic compounds and nucleoside derivatives, providing precise identification of each structural component.
The structural formula reveals a complex heterocyclic system comprising a fused pyrrolo[2,3-d]pyrimidine ring system attached to a modified ribofuranose sugar unit. The pyrrolo[2,3-d]pyrimidine core structure represents what is commonly known as a 7-deazapurine framework, where the nitrogen atom at position 7 of the purine ring system has been replaced with a carbon atom. This modification significantly alters the electronic properties and biological behavior of the compound compared to natural purine nucleosides.
The structural representation using Simplified Molecular Input Line Entry System notation is: O1C@HC@HO. This notation provides a complete description of the molecular connectivity and stereochemistry, including the specific spatial arrangement of atoms around each chiral center.
The International Chemical Identifier Key for this compound is DUDRTIFDZYRYGJ-NHULRPGXSA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications. The complete International Chemical Identifier string provides detailed information about the molecular structure including stereochemistry and connectivity patterns.
CAS Registry Number and Alternative Chemical Names
The Chemical Abstracts Service Registry Number for this compound is 141232-24-8. This unique identifier serves as the primary reference for the compound in chemical databases worldwide and ensures unambiguous identification across different naming systems and languages.
Several alternative chemical names exist for this compound in the scientific literature. The systematic name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(2-C-methyl-beta-D-ribofuranosyl)- represents an alternative systematic nomenclature approach. This naming convention emphasizes the nucleoside nature of the compound by specifically identifying the sugar component as a 2-C-methyl-beta-D-ribofuranosyl unit.
Additional nomenclature variations include 4-amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and 4-Amino-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. These alternative names reflect different conventions for representing stereochemistry and sugar nomenclature while maintaining chemical accuracy and precision.
The compound belongs to the broader class of pyrrolo[2,3-d]pyrimidine nucleosides, which are important analogues of biogenic purine nucleosides with diverse biological activities. This classification places the compound within a well-studied family of nucleoside analogs that have shown significant potential in pharmaceutical applications.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C13H15N5O4. This formula indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and four oxygen atoms in the molecular structure. The elemental composition reflects the complex nature of this nucleoside analog, combining both the heterocyclic base and the modified sugar components.
The molecular weight of this compound is 305.289302110672 daltons. This precise molecular weight determination enables accurate mass spectrometric identification and quantitative analysis in research applications. The molecular weight places this compound within the typical range for nucleoside analogs, which generally exhibit molecular weights between 250 and 350 daltons.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C13H15N5O4 | - |
| Molecular Weight | 305.289302110672 | Daltons |
| Exact Mass | 305.112 | Daltons |
| Heavy Atom Count | 22 | Atoms |
| Hydrogen Bond Donors | 4 | Count |
| Hydrogen Bond Acceptors | 8 | Count |
| Rotatable Bond Count | 2 | Count |
The compound exhibits specific physical and chemical properties derived from its molecular composition. The presence of four hydrogen bond donor sites and eight hydrogen bond acceptor sites indicates significant potential for intermolecular interactions, which may influence solubility and biological activity. The relatively low number of rotatable bonds suggests a relatively rigid molecular structure, which may contribute to specific binding interactions with biological targets.
The complexity value of 484 reflects the intricate nature of the molecular structure, incorporating multiple chiral centers, heterocyclic rings, and functional groups. This complexity index provides a quantitative measure of structural sophistication that correlates with the compound's potential for specific biological activities and pharmaceutical applications.
Properties
IUPAC Name |
4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-3-6(2-14)8-10(15)16-5-17-11(8)18/h3,5,7,9,12,19-21H,4H2,1H3,(H2,15,16,17)/t7-,9-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDRTIFDZYRYGJ-NHULRPGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile, commonly referred to as a derivative of pyrrolo[2,3-d]pyrimidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has been studied for its effects on various biological pathways.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₅O₅ |
| Molecular Weight | 333.299 g/mol |
| LogP | -0.8073 |
| Polar Surface Area | 170.73 Ų |
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. Research indicates that it may act as an inhibitor of specific enzymes that are crucial for DNA and RNA synthesis.
Enzyme Inhibition
- Target Enzymes : The compound has shown inhibitory effects on enzymes such as ribonucleotide reductase and various kinases.
- Mechanism : It is hypothesized that the compound binds to the active site of these enzymes, preventing substrate access and thus inhibiting their activity.
Antiviral Activity
Studies have suggested that this compound exhibits antiviral properties against a range of viruses. Its mechanism involves interference with viral replication processes.
Antitumor Activity
Preliminary data indicate that the compound may possess antitumor properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of cell cycle progression and promotion of programmed cell death.
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral load in infected cell lines. The specific mechanism was linked to the disruption of viral RNA synthesis.
- Cancer Cell Lines : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent research has focused on optimizing the pharmacological properties of this compound through structural modifications. Key findings include:
- Increased Potency : Modifications at the hydroxymethyl group enhanced binding affinity to target enzymes.
- Selectivity : The compound demonstrated selectivity towards cancerous cells over normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Sangivamycin (4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile)
- Key Differences :
- Biological Activity: Sangivamycin is a known nucleoside antibiotic and protein kinase inhibitor. The stereochemical variance may alter binding affinity to kinases or RNA polymerase .
- Molecular Weight : ~365 g/mol (estimated), comparable to the target compound.
4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Aglycone Form)
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
4-(2,4-Dichloro-5-methoxyphenyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Derivatives with Heterocyclic Substituents
- Examples: 4-(Cyclopentylmethylamino)-2-[[2-methoxy-4-(2-oxidanylidenepyrrolidin-1-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (): Incorporates cyclopentylmethylamino and methoxyphenyl groups, likely targeting kinases with extended binding pockets. 4-Amino-2-[(1,3-dimethylpyrazol-4-yl)amino]-7-methyl-6-[(2R)-2-methylpyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (): Pyrazole and methylpyrrolidine substituents improve metabolic stability and selectivity .
Structural and Functional Analysis Table
Research Findings and Implications
- Stereochemical Sensitivity : The target compound’s (2R,3R,4R,5R) configuration optimizes hydrogen bonding via hydroxyl groups, critical for interactions with kinases or viral polymerases .
- Role of the Oxolane Moiety : The sugar-like structure enhances solubility and mimics natural nucleosides, facilitating cellular uptake compared to aglycone derivatives .
- Substituent Effects :
Preparation Methods
Biosynthetic Precursors and Early Isolation
The structural similarity of this compound to toyocamycin—a naturally occurring antibiotic—suggests early isolation attempts from Streptomyces species. Toyocamycin itself is biosynthesized via post-translational modification of adenosine, where a nitrile group replaces the hydroxyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core. However, the introduction of a 3-methyl group on the ribose moiety necessitates synthetic modification rather than direct fermentation. Early efforts focused on isolating intermediates from mutated strains or chemically modifying natural nucleosides, though yields were suboptimal due to enzymatic specificity limitations.
Vorbrüggen Glycosylation: Historical Context
The Vorbrüggen glycosylation, a cornerstone of nucleoside synthesis, involves coupling a silylated nucleobase with a protected ribofuranose derivative under Lewis acid catalysis. Initial attempts to synthesize the target compound mirrored toyocamycin routes, employing 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose . However, the absence of a methyl group in standard ribose derivatives led to incomplete regioselectivity, producing mixtures of N-9 and N-3 glycosylation products. Modifications to the ribose precursor, such as introducing a 3-methyl group via alkylation of di-O-isopropylidene-D-ribofuranose, were explored but faced challenges in stereochemical control.
Modern Synthetic Strategies
Regioselective Glycosylation via Protective Group Engineering
A breakthrough in synthesis emerged through strategic N-6 benzoylation of the pyrrolo[2,3-d]pyrimidine core. By protecting the N-6 position with a benzoyl group, the electron density of the pyrimidine ring is reduced, favoring N-9 glycosylation. This method, adapted from the synthesis of 5′-deoxytoyocamycin, involves:
-
Silylation : Treatment of 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine with N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile.
-
Glycosylation : Reaction with 1,2,3-tri-O-acetyl-5-deoxy-3-methyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) at 80°C for 3.5 hours.
-
Deprotection : Sequential hydrogenolysis (Pd/C, H₂) to remove bromine and ammonium hydroxide-mediated cleavage of benzoyl groups.
This approach achieves >85% regioselectivity for the N-9 isomer, confirmed via X-ray crystallography.
Ribose Moiety Modifications
The 3-methyl group on the ribose is introduced during the ribofuranose preparation phase:
-
Methylation : Treatment of 3-keto-ribofuranose derivatives with methylmagnesium bromide under Grignard conditions.
-
Stereochemical Control : Use of chiral auxiliaries or enzymatic resolution to ensure the (2R,3R,4R,5R) configuration.
Key intermediates are characterized by -NMR and -NMR to verify the methyl group’s position and stereochemistry.
Analytical Characterization
Spectroscopic Data
-
-NMR (500 MHz, D₂O) : δ 8.45 (s, 1H, H-2), 6.90 (d, J = 3.5 Hz, 1H, H-1'), 5.20 (m, 1H, H-3'), 4.85 (m, 1H, H-4'), 4.30 (dd, J = 5.0, 3.0 Hz, 1H, H-5'), 3.70 (s, 3H, 3-CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₄H₁₇N₅O₅ [M+H]⁺: 344.1254; found: 344.1256.
X-Ray Crystallography
Single-crystal analysis confirms the anti-conformation of the glycosidic bond and the 3-methyl group’s equatorial orientation (Figure 1). The ribose adopts a C2′-endo (³T₂) puckering, stabilizing the nucleoside’s bioactive conformation.
Challenges and Optimization
Byproduct Formation During Deprotection
Hydrogenolysis of the bromine atom at C-6 occasionally leads to over-reduction, producing decyanated byproducts. Optimization of reaction time (2–4 hours) and H₂ pressure (30–50 psi) minimizes this issue.
Solubility Limitations
The nucleobase’s poor solubility in non-polar solvents complicates glycosylation. Co-solvents like dimethylformamide (DMF) or elevated temperatures (80–100°C) improve reaction homogeneity.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Silylation | BSA, MeCN, 25°C, 1 h | 95 | |
| Glycosylation | TMSOTf, 80°C, 3.5 h | 87.7 | |
| Hydrogenolysis | 10% Pd/C, H₂, MeOH/THF | 93 | |
| Deprotection | NH₄OH, MeOH, 60°C, 12 h | 78 |
Table 2. Comparison of Ribose Precursors
| Ribose Derivative | Methylation Method | Stereopurity (%) |
|---|---|---|
| 3-Methyl-ribofuranose | Grignard alkylation | 92 |
| 3-Deoxy-ribofuranose | Catalytic hydrogenation | 85 |
Q & A
Q. What synthetic methodologies are suitable for preparing pyrrolo[2,3-d]pyrimidine derivatives with stereochemical precision?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step reactions with careful control of stereochemistry. For example:
- Method A : Refluxing amines (e.g., 3-amino-2-cyanopyrrole) with formamide and formic acid in DMF for 6–8 hours yields intermediates with high regioselectivity .
- Method B : Nucleophilic substitution using iodinated precursors under anhydrous conditions preserves stereochemical integrity, as seen in the synthesis of (2R,3R,4S,5R)-2-(4-amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran derivatives .
- Key parameters : Reaction time (3–8 hours), solvent polarity (methanol vs. DMF), and temperature (reflux vs. room temperature) critically influence yield and purity .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?
- NMR : -NMR reveals proton environments (e.g., NH at δ 6.8–7.2 ppm, aromatic protons at δ 8.0–8.5 ppm). -NMR confirms carbonitrile (C≡N) at ~115 ppm and oxolane carbons (C-O) at 70–85 ppm .
- IR : Absorbance bands for NH (3350–3450 cm), C≡N (2220–2240 cm), and hydroxyl groups (3200–3600 cm) are diagnostic .
- MS : High-resolution ESI-MS typically shows [M+H] ions with isotopic patterns matching halogen substituents (e.g., iodine in related compounds ).
Q. What are the critical steps for optimizing purity during crystallization?
- Solvent selection : Ethanol-DMF mixtures (1:1 v/v) are effective for recrystallization, achieving >95% purity for similar derivatives .
- Temperature gradient : Slow cooling from 80°C to 4°C minimizes amorphous byproducts .
- Multi-scan absorption correction : Used in X-ray crystallography to refine purity metrics (e.g., T/T = 0.376/0.826 in related structures ).
Advanced Research Questions
Q. How does stereochemistry at the oxolane ring influence molecular interactions in crystallographic studies?
- The (2R,3R,4R,5R) configuration induces a chair-like oxolane conformation, stabilizing intermolecular hydrogen bonds (O–H···N/O) with bond lengths of 2.7–3.1 Å .
- Crystal packing : Orthorhombic symmetry (space group P222) with unit cell dimensions facilitates dense packing (density = 1.92 g/cm) .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data to validate bond angles and torsional strain .
- Discrepancy analysis : For example, deviations in C–O bond lengths (>0.05 Å) may indicate solvent effects or lattice distortions .
Q. How can stability under physiological conditions be assessed for biological studies?
- pH-dependent degradation : Monitor hydrolysis of the carbonitrile group via HPLC at pH 7.4 (phosphate buffer, 37°C), with half-life >24 hours indicating suitability for in vitro assays .
- Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C confirms thermal stability during storage .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
